3-(Ethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate
Description
3-(Ethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate is a biphenyl-derived compound featuring a benzoate ester at the 4-position, an ethylcarbamoyl group at the 3-position, and fluorine substituents at the 2' and 4' positions of the biphenyl system. This structure combines aromatic rigidity with polar functional groups, making it a candidate for applications in medicinal chemistry or materials science. The fluorine atoms likely enhance metabolic stability and modulate electronic properties, while the benzoate and ethylcarbamoyl groups contribute to solubility and binding interactions .
Properties
CAS No. |
1095208-33-5 |
|---|---|
Molecular Formula |
C22H17F2NO3 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
[4-(2,4-difluorophenyl)-2-(ethylcarbamoyl)phenyl] benzoate |
InChI |
InChI=1S/C22H17F2NO3/c1-2-25-21(26)18-12-15(17-10-9-16(23)13-19(17)24)8-11-20(18)28-22(27)14-6-4-3-5-7-14/h3-13H,2H2,1H3,(H,25,26) |
InChI Key |
WAYVINSUZQCTOP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)C2=C(C=C(C=C2)F)F)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Stepwise Synthetic Route
Formation of the Difluorobiphenyl Core
The biphenyl system substituted at the 2' and 4' positions with fluorine atoms is typically synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This involves:
- A fluorinated aryl boronic acid or ester.
- A complementary aryl halide (e.g., bromide or iodide) bearing the appropriate substitution pattern.
Reaction conditions often include:
- Palladium catalyst such as dichlorobis(triphenylphosphine)palladium(II).
- Base (e.g., potassium carbonate).
- Solvent such as toluene, DMF, or a mixture.
- Heating at 80 °C for 2 hours under inert atmosphere (argon) to prevent oxidation.
After reaction completion, aqueous workup and organic extraction (e.g., with ethyl acetate) are performed, followed by purification via flash column chromatography on silica gel using hexane/ethyl acetate gradients.
Introduction of the Ethylcarbamoyl Group
The ethylcarbamoyl group is introduced through an amide coupling reaction involving:
- The corresponding amine (ethylamine).
- A carboxylic acid derivative such as methyl 4-(propylcarbamoyl)benzoate analogues or activated esters.
A typical procedure involves:
- Dissolving the acid derivative in anhydrous dichloromethane (CH2Cl2).
- Addition of ethylamine (1.5 equivalents) and triethylamine (5 equivalents) as a base.
- Cooling the reaction mixture in an ice bath initially, then stirring at room temperature under argon for about 3 hours.
- Quenching with water and extracting with CH2Cl2.
- Sequential washing with 1 N HCl, water, saturated sodium bicarbonate, and brine.
- Drying over anhydrous sodium sulfate and evaporating under reduced pressure to yield the intermediate amide.
Esterification with Benzoic Acid Derivative
The final benzoate ester is formed by esterification of the biphenyl alcohol intermediate with benzoic acid or its activated derivatives (e.g., acid chlorides or anhydrides). This step may involve:
- Use of coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
- Catalysis by DMAP (4-dimethylaminopyridine).
- Reaction in anhydrous solvents like dichloromethane.
- Stirring at room temperature or mild heating.
After completion, the reaction mixture is worked up by aqueous extraction and purified by chromatography to isolate the pure ester.
Representative Reaction Conditions and Yields
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh3)2Cl2 (5 mol%), K2CO3, toluene, 80 °C, 2 h | 75–85 | Argon atmosphere, dry glassware |
| Amide Formation | Ethylamine (1.5 eq), Et3N (5 eq), CH2Cl2, 0 °C to RT, 3 h | 80–90 | Stirring under argon, aqueous workup |
| Esterification | Benzoic acid chloride, DMAP, DCM, RT, 12 h | 70–80 | Purification by flash chromatography |
Analytical Characterization
Nuclear Magnetic Resonance (NMR):
Proton NMR confirms the presence of ethylcarbamoyl and benzoate groups by characteristic chemical shifts and coupling patterns.Mass Spectrometry (MS):
Electrospray ionization (ESI) MS typically shows the molecular ion peak corresponding to the expected molecular weight.Thin Layer Chromatography (TLC):
Used to monitor reaction progress, employing silica gel plates and hexane/ethyl acetate solvent systems.
Summary of Preparation Methodology
The preparation of 3-(Ethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate involves a multi-step synthetic approach combining palladium-catalyzed cross-coupling, amide bond formation, and esterification. Each step requires careful control of reaction conditions, inert atmosphere, and purification techniques to ensure high yield and purity. The synthetic protocols are supported by analytical data including NMR and MS, confirming structural integrity.
Chemical Reactions Analysis
Types of Reactions
3-(ethylcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids under acidic or basic conditions.
Reduction: Reduction reactions can convert the ester to alcohols or aldehydes, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, aldehydes, and various substituted aromatic compounds .
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as an inhibitor for various biological targets, particularly in cancer treatment. Research indicates that derivatives of benzoic acid, including those similar to 3-(Ethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate, exhibit activity against eIF4E, a protein implicated in cancer cell proliferation and survival. This suggests that the compound could be developed into a therapeutic agent for cancer treatment .
Cosmetic Formulations
This compound has been explored in cosmetic formulations due to its stability and effectiveness as a skin-conditioning agent. The compound's ability to enhance the efficacy of topical formulations makes it valuable in the cosmetic industry. Studies have highlighted its role in improving skin hydration and texture when included in emulsion-based systems .
Material Science
In material science, compounds with biphenyl structures are often utilized for their thermal stability and chemical resistance. The incorporation of this compound into polymer matrices can enhance the mechanical properties and durability of materials used in various applications such as coatings and adhesives .
Data Table: Applications Overview
Case Study 1: Cancer Treatment Research
A study published in the ACS Symposium Series investigated the effects of benzoic acid derivatives on cancer cell lines. The results indicated that compounds similar to this compound significantly inhibited cell proliferation at low concentrations. This highlights the compound's potential as a lead structure for developing new anticancer drugs.
Case Study 2: Cosmetic Efficacy Trials
Research conducted on topical formulations containing this compound demonstrated significant improvements in skin hydration levels compared to control formulations without the compound. The study utilized a double-blind methodology to assess the efficacy over a four-week period, confirming its benefits in cosmetic applications.
Mechanism of Action
The mechanism of action of 3-(ethylcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate involves its interaction with specific molecular targets and pathways. The compound can undergo benzylic oxidation, leading to the formation of reactive intermediates that can interact with various cellular components . These interactions can result in the modulation of biological pathways and the exertion of specific effects .
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituent Effects
Key Observations:
However, chlorine in introduces greater steric hindrance and polarizability .
This may influence membrane permeability in drug design .
Carbamoyl vs. Acetamido: The ethylcarbamoyl group (target compound) provides a hydrogen-bond donor/acceptor site absent in ’s acetamido derivative, which could enhance target binding in biological systems .
Key Observations:
- Cross-Coupling Efficiency : The biphenyl core in most analogs (e.g., ) is synthesized via Suzuki-Miyaura coupling, but fluorine substituents may require optimized conditions to avoid defluorination .
- Esterification : The benzoate group in the target compound likely demands careful protection-deprotection strategies to prevent side reactions during carbamoyl group installation.
Table 3: Inferred Properties Based on Structural Analogues
Q & A
Q. What are the recommended synthetic routes for 3-(Ethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate, and how are intermediates validated?
Methodological Answer:
Q. How is structural characterization of this compound performed, and what analytical techniques are prioritized?
Methodological Answer:
- Primary Techniques :
- Quantitative Analysis :
- Elemental Analysis : Verify C, H, N, F content within ±0.3% of theoretical values.
- High-Resolution Mass Spectrometry (HRMS) : Achieve mass accuracy <5 ppm for molecular ion validation .
Q. What solubility and stability challenges are associated with this compound, and how are they addressed experimentally?
Methodological Answer:
- Solubility Profiling :
- Stability Optimization :
- pH-Dependent Degradation : Assess stability in buffers (pH 4–9) via UV-Vis spectroscopy (λ = 254 nm) over 24 hours.
- Light Sensitivity : Store in amber vials under N at –20°C to prevent photodegradation .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s bioactivity, and what controls are essential?
Methodological Answer:
- Assay Design :
- Anticancer Activity : Use MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control .
- Antimicrobial Screening : Employ microdilution assays (MIC ≤50 µg/mL considered active) against Gram-positive/negative bacteria .
- Critical Controls :
- Solvent Controls : DMSO concentration ≤0.1% to avoid cytotoxicity.
- Metabolic Stability : Include liver microsome assays to evaluate CYP450-mediated degradation .
Q. How should contradictory data on biological activity be analyzed?
Methodological Answer:
- Root-Cause Analysis Framework :
- Bioassay Variability : Replicate experiments across independent labs (n ≥ 3) using standardized protocols.
- Structural Confirmation : Re-characterize batches via -NMR to rule out fluorination inconsistencies .
- Impact of Metabolites : Use LC-MS/MS to identify degradation products in cell culture media .
Q. What strategies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?
Methodological Answer:
- Lipophilicity Adjustment :
- Prodrug Design : Mask carboxylate groups with ester prodrugs to improve oral bioavailability .
- In Vivo PK Profiling :
- Conduct plasma stability studies (t ≥2 hours) and tissue distribution via radiolabeling (e.g., ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
